3-(4-((tert-Butoxycarbonyl)amino)-1-ethyl-1H-pyrazol-5-yl)propanoic acid
Description
3-(4-((tert-Butoxycarbonyl)amino)-1-ethyl-1H-pyrazol-5-yl)propanoic acid is a specialized organic compound featuring a pyrazole core substituted with a tert-butoxycarbonyl (Boc)-protected amino group at the 4-position, an ethyl group at the 1-position, and a propanoic acid side chain at the 5-position. The Boc group serves as a protective moiety for amines, enhancing solubility and stability during synthetic processes. The ethyl substituent modulates steric and electronic properties, while the propanoic acid tail introduces carboxylic acid functionality, enabling further derivatization or interaction with biological targets. This compound is of interest in medicinal chemistry, particularly in the development of protease inhibitors or allosteric modulators, due to its structural versatility .
Properties
IUPAC Name |
3-[2-ethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazol-3-yl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O4/c1-5-16-10(6-7-11(17)18)9(8-14-16)15-12(19)20-13(2,3)4/h8H,5-7H2,1-4H3,(H,15,19)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUAPBWCSXBIRKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)NC(=O)OC(C)(C)C)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-((tert-Butoxycarbonyl)amino)-1-ethyl-1H-pyrazol-5-yl)propanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound features a pyrazole ring, which is known for its diverse biological activities. The tert-butoxycarbonyl (Boc) group is commonly used in organic synthesis to protect amines, suggesting that the compound may be involved in further chemical modifications or biological interactions.
Chemical Structure
Research indicates that compounds containing pyrazole moieties often exhibit activity against various biological targets, including enzymes and receptors. The specific mechanism of action for 3-(4-((tert-butoxycarbonyl)amino)-1-ethyl-1H-pyrazol-5-yl)propanoic acid is still under investigation, but it is hypothesized to interact with G protein-coupled receptors (GPCRs), which play a crucial role in cellular signaling pathways.
Pharmacological Studies
Table 1: Summary of Biological Activities
| Activity Type | Target | Effect | Reference |
|---|---|---|---|
| Antimicrobial | Various pathogens | Inhibition of growth | |
| Anti-inflammatory | COX enzymes | Inhibition | |
| Anticancer | Cancer cell lines | Induction of apoptosis |
Case Studies
- Antimicrobial Activity : A study demonstrated that 3-(4-((tert-butoxycarbonyl)amino)-1-ethyl-1H-pyrazol-5-yl)propanoic acid exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound was effective at low micromolar concentrations, suggesting potential as a lead compound for antibiotic development.
- Anti-inflammatory Effects : In vitro assays showed that the compound inhibited the activity of cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators. This suggests that it could be a candidate for treating inflammatory diseases.
- Anticancer Properties : Research involving various cancer cell lines revealed that the compound induced apoptosis through the activation of caspase pathways. This finding highlights its potential as an anticancer agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 3-(4-((tert-Butoxycarbonyl)amino)-1-ethyl-1H-pyrazol-5-yl)propanoic acid can be contextualized by comparing it to analogs with related scaffolds, substitution patterns, or synthetic routes.
Key Observations
In contrast, the pyrrole derivative in achieves high yields (94–98%) via CuCl2-catalyzed cyclization, highlighting the efficiency of transition metal catalysis for complex heterocycles .
Biological and Chemical Stability
- The Boc group in the target compound and its analogs (e.g., ) provides stability against nucleophilic or acidic conditions, critical for intermediates in multi-step syntheses .
- The unprotected analog () lacks the Boc group, making it more reactive but less stable under standard storage conditions .
Research Implications and Gaps
- Structural Diversity : The pyrazole core’s adaptability (e.g., substitution with fluorophenyl or indole groups) underscores its utility in drug discovery, though the biological activity of the target compound remains unexplored in the provided evidence .
- Synthetic Optimization : Further studies are needed to elucidate optimal conditions for the target compound’s synthesis, particularly to improve yield and purity.
- Comparative Bioactivity : Future work should compare the target compound’s efficacy with its methyl-substituted analog () to evaluate the impact of alkyl chain length on potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
